molecular formula C9H14ClN3O2S B1362296 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole CAS No. 647825-38-5

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole

Cat. No.: B1362296
CAS No.: 647825-38-5
M. Wt: 263.75 g/mol
InChI Key: ARFYTVRBVNXFRZ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, two methyl groups, and a tetrahydro-1H-pyrrol-1-ylsulphonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Sulphonylation: The tetrahydro-1H-pyrrol-1-ylsulphonyl group can be introduced through a sulphonylation reaction using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the chloro group or the sulphonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole: Lacks the chloro group.

    5-Chloro-1,3-dimethyl-1H-pyrazole: Lacks the tetrahydro-1H-pyrrol-1-ylsulphonyl group.

    5-Chloro-1,3-dimethyl-4-(methylsulphonyl)-1H-pyrazole: Has a methylsulphonyl group instead of the tetrahydro-1H-pyrrol-1-ylsulphonyl group.

Uniqueness

The presence of both the chloro group and the tetrahydro-1H-pyrrol-1-ylsulphonyl group in 5-Chloro-1,3-dimethyl-4-(tetrahydro-1H-pyrrol-1-ylsulphonyl)-1H-pyrazole makes it unique compared to similar compounds

Properties

IUPAC Name

5-chloro-1,3-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-7-8(9(10)12(2)11-7)16(14,15)13-5-3-4-6-13/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFYTVRBVNXFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CCCC2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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